N-Mal-N-bis(PEG2-NH-Boc)

概要

説明

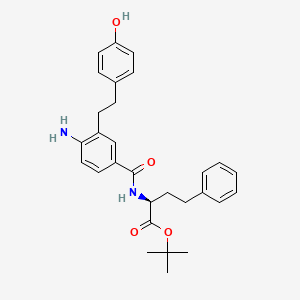

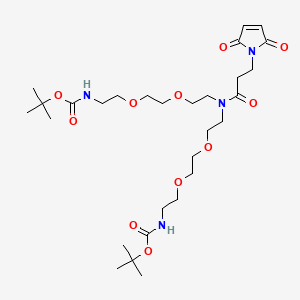

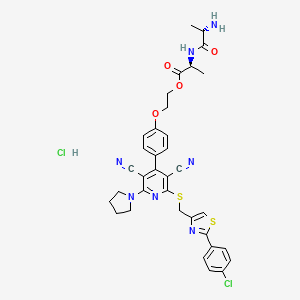

N-Mal-N-bis(PEG2-NH-Boc) is a branched maleimide reagent with a terminal maleimide group and two terminal Boc (tert-butoxycarbonyl) protected amino groups. The maleimide group reacts with thiol groups to form covalent bonds, enabling the connection of biomolecules. The Boc groups can be deprotected under acidic conditions .

作用機序

Target of Action

N-Mal-N-bis(PEG2-NH-Boc) is a PEG-based PROTAC linker . The primary targets of this compound are proteins that contain a thiol group . These proteins play a crucial role in various biological processes, including cell signaling, regulation of gene expression, and enzymatic reactions .

Mode of Action

The compound contains a terminal maleimide group and two terminal Boc protected amino groups . The maleimide group of N-Mal-N-bis(PEG2-NH-Boc) reacts with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol . The Boc protected amino groups can be deprotected under acidic conditions .

Biochemical Pathways

N-Mal-N-bis(PEG2-NH-Boc) is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Result of Action

The result of the action of N-Mal-N-bis(PEG2-NH-Boc) is the selective degradation of target proteins . This occurs through the ubiquitin-proteasome system, a crucial mechanism for controlling the concentration of specific proteins within cells .

Action Environment

The action of N-Mal-N-bis(PEG2-NH-Boc) is influenced by the intracellular environment. The maleimide group reacts with a thiol group to form a covalent bond , and the Boc protected amino groups can be deprotected under acidic conditions . Therefore, the pH and the presence of thiol-containing proteins in the cell can influence the compound’s action, efficacy, and stability.

生化学分析

Biochemical Properties

N-Mal-N-bis(PEG2-NH-Boc) serves as a non-cleavable linker for bio-conjugation, facilitating the synthesis of PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The maleimide group in N-Mal-N-bis(PEG2-NH-Boc) reacts with thiol groups on proteins, forming stable covalent bonds . This interaction is pivotal in the formation of PROTACs, which contain two different ligands connected by a linker: one ligand for an E3 ubiquitin ligase and the other for the target protein . The Boc-protected amino groups can be deprotected under acidic conditions, allowing further functionalization .

Cellular Effects

N-Mal-N-bis(PEG2-NH-Boc) influences various cellular processes by facilitating the degradation of target proteins through the ubiquitin-proteasome system . This compound can impact cell signaling pathways, gene expression, and cellular metabolism by promoting the selective degradation of proteins involved in these processes . For instance, the degradation of specific signaling proteins can alter downstream signaling pathways, leading to changes in gene expression and metabolic activities . The ability of N-Mal-N-bis(PEG2-NH-Boc) to form stable covalent bonds with thiol groups on proteins is crucial for its role in these cellular effects .

Molecular Mechanism

The molecular mechanism of N-Mal-N-bis(PEG2-NH-Boc) involves its function as a PROTAC linker, facilitating the degradation of target proteins via the ubiquitin-proteasome system . The maleimide group in N-Mal-N-bis(PEG2-NH-Boc) reacts with thiol groups on target proteins, forming covalent bonds . This interaction brings the target protein in proximity to an E3 ubiquitin ligase, which ubiquitinates the target protein, marking it for degradation by the proteasome . This process effectively reduces the levels of the target protein within the cell, leading to downstream effects on cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Mal-N-bis(PEG2-NH-Boc) can change over time due to its stability and degradation properties . The compound is stable when stored at -20°C, but its stability can be affected by repeated freeze-thaw cycles . Over time, the degradation of N-Mal-N-bis(PEG2-NH-Boc) can impact its efficacy in promoting protein degradation . Long-term studies in in vitro and in vivo settings have shown that the compound can maintain its activity for several months when stored under appropriate conditions .

Dosage Effects in Animal Models

The effects of N-Mal-N-bis(PEG2-NH-Boc) vary with different dosages in animal models. At lower dosages, the compound effectively promotes the degradation of target proteins without causing significant adverse effects. At higher dosages, toxic effects may be observed, including potential off-target effects and toxicity to non-target tissues. It is crucial to determine the optimal dosage to achieve the desired therapeutic effects while minimizing adverse effects.

Metabolic Pathways

N-Mal-N-bis(PEG2-NH-Boc) is involved in metabolic pathways related to protein degradation via the ubiquitin-proteasome system . The compound interacts with enzymes and cofactors involved in ubiquitination, facilitating the tagging of target proteins for degradation . This process can affect metabolic flux and metabolite levels within the cell, as the degradation of specific proteins can alter metabolic pathways .

Transport and Distribution

Within cells and tissues, N-Mal-N-bis(PEG2-NH-Boc) is transported and distributed through interactions with transporters and binding proteins . The maleimide group enables the compound to form covalent bonds with thiol groups on proteins, facilitating its localization and accumulation in specific cellular compartments . This targeted distribution is essential for the compound’s efficacy in promoting protein degradation .

Subcellular Localization

N-Mal-N-bis(PEG2-NH-Boc) exhibits subcellular localization that is influenced by its interactions with targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects on protein degradation . The maleimide group plays a crucial role in this localization by forming covalent bonds with thiol groups on proteins, ensuring the compound’s activity in the desired cellular compartments .

準備方法

Synthetic Routes and Reaction Conditions

N-Mal-N-bis(PEG2-NH-Boc) is synthesized through a series of chemical reactions involving polyethylene glycol (PEG) derivatives. The synthesis typically involves the following steps:

PEGylation: PEG derivatives are reacted with maleimide to form PEG-maleimide intermediates.

Protection of Amino Groups: The amino groups are protected using Boc anhydride under basic conditions to prevent unwanted side reactions.

Coupling Reaction: The PEG-maleimide intermediates are coupled with Boc-protected amino groups to form the final product

Industrial Production Methods

Industrial production of N-Mal-N-bis(PEG2-NH-Boc) follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of PEG derivatives and maleimide are reacted in controlled environments.

Purification: The product is purified using techniques such as chromatography to ensure high purity.

Quality Control: The final product undergoes rigorous quality control to meet industry standards

化学反応の分析

Types of Reactions

N-Mal-N-bis(PEG2-NH-Boc) undergoes several types of chemical reactions:

Substitution Reactions: The maleimide group reacts with thiol groups in substitution reactions to form stable thioether bonds.

Deprotection Reactions: The Boc-protected amino groups can be deprotected under acidic conditions to reveal free amino groups

Common Reagents and Conditions

Thiol Reagents: Common thiol reagents include cysteine and glutathione.

Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used for deprotection of Boc groups

Major Products Formed

Thioether Bonds: Formed through the reaction of the maleimide group with thiol groups.

Free Amino Groups: Revealed after deprotection of Boc groups

科学的研究の応用

N-Mal-N-bis(PEG2-NH-Boc) has a wide range of applications in scientific research:

Chemistry: Used as a linker in the synthesis of proteolysis targeting chimeras (PROTACs) and other bioconjugates

Biology: Facilitates the connection of biomolecules, enabling the study of protein-protein interactions and other biological processes

Medicine: Employed in drug delivery systems and the development of targeted therapies

Industry: Used in the production of advanced materials and bioconjugates for various industrial applications

類似化合物との比較

N-Mal-N-bis(PEG2-NH-Boc) is unique due to its branched structure and dual functionality. Similar compounds include:

N-Mal-N-bis(PEG2-NH2): Lacks the Boc protection, making it more reactive but less stable.

N-Mal-N-bis(PEG4-NH-Boc): Has a longer PEG chain, providing greater flexibility but potentially altering its reactivity

N-Mal-N-bis(PEG2-NH-Boc) stands out due to its balanced reactivity and stability, making it a versatile tool in various scientific applications.

特性

IUPAC Name |

tert-butyl N-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoyl-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50N4O11/c1-28(2,3)43-26(37)30-10-15-39-19-21-41-17-13-32(23(34)9-12-33-24(35)7-8-25(33)36)14-18-42-22-20-40-16-11-31-27(38)44-29(4,5)6/h7-8H,9-22H2,1-6H3,(H,30,37)(H,31,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVJUWISEQMFTOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCN(CCOCCOCCNC(=O)OC(C)(C)C)C(=O)CCN1C(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H50N4O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401100346 | |

| Record name | 5,8,14,17-Tetraoxa-2,11,20-triazaheneicosanedioic acid, 11-[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]-, 1,21-bis(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401100346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

630.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2128735-26-0 | |

| Record name | 5,8,14,17-Tetraoxa-2,11,20-triazaheneicosanedioic acid, 11-[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]-, 1,21-bis(1,1-dimethylethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2128735-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,8,14,17-Tetraoxa-2,11,20-triazaheneicosanedioic acid, 11-[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]-, 1,21-bis(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401100346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(7R)-5-methoxy-2,2-dimethyl-7,8-dihydro-6H-pyrano[3,2-g]chromen-7-yl]benzene-1,3-diol](/img/structure/B609529.png)